2-Octyldodecyl benzoate
Description
Significance of Ester Functionality in Complex Organic Systems
The ester functional group, with its R-COO-R' general structure, is a cornerstone of organic chemistry due to its versatile nature. numberanalytics.com Esters are integral to both the natural world and synthetic applications. In nature, they are found in fats, oils, and waxes, and are often responsible for the characteristic fragrances of fruits and flowers. numberanalytics.comsolubilityofthings.com Industrially, their applications are vast, ranging from solvents and plasticizers to components in the production of polymers like polyesters. numberanalytics.comsolubilityofthings.com
The chemical reactivity of esters allows them to participate in a variety of important reactions, including hydrolysis, transesterification, and Claisen condensation, making them valuable intermediates in the synthesis of more complex molecules. solubilityofthings.comnumberanalytics.com This reactivity, combined with their distinct physical properties, such as lower boiling points compared to carboxylic acids of similar molecular weight due to the absence of hydrogen bonding, makes them a versatile tool in a chemist's arsenal. numberanalytics.comnumberanalytics.com In biological systems, ester bonds are fundamental to the structure of lipids and play roles in metabolism and cellular signaling. solubilityofthings.comreagent.co.uk
Structural Characteristics of Branched-Chain Fatty Alcohol Benzoates
2-Octyldodecyl benzoate (B1203000) is a benzoate ester of a branched-chain fatty alcohol, specifically a Guerbet alcohol. aocs.org Guerbet alcohols are primary, alpha-branched dimeric alcohols formed through a self-condensation reaction of smaller alcohols. aocs.orgcosmeticsandtoiletries.com This branching has a profound effect on the physical properties of the resulting compounds.
A key characteristic of branched-chain alcohols and their esters is a significantly lower melting or pour point compared to their linear counterparts with the same number of carbon atoms. cosmeticsandtoiletries.com For instance, while linear long-chain alcohols can be waxy solids at room temperature, their branched isomers are often liquids, offering enhanced fluidity and stability at low temperatures. d-nb.infowikipedia.org This is a crucial property for many applications.
The synthesis of 2-Octyldodecyl benzoate typically involves the esterification of benzoic acid with 2-octyldodecanol. The manufacturing processes for such esters are generally high-yielding and result in products that can be readily purified. cir-safety.org
Table 1: Physicochemical Properties of 2-Octyldodecyl benzoate
| Property | Value/Description |
| Chemical Name | 2-octyldodecyl benzoate |
| IUPAC Name | Benzoic acid, 2-octyldodecyl ester |
| CAS Number | 94247-16-2 |
| Molecular Formula | C27H46O2 |
| Molecular Weight | 402.7 g/mol |
| Appearance | Clear, oil-soluble low-viscosity liquid |
| Function | Skin-conditioning agent - emollient, solvent |
Source: Cosmetics Info cosmeticsinfo.org, PubChemLite uni.lu
Current Research Landscape for High Molecular Weight Esters
The research landscape for high molecular weight esters is dynamic and expanding, driven by the demand for novel materials with specific functionalities. A significant area of research is in the development of biodegradable polymers and green solvents, where lactate (B86563) esters, for example, are being explored as environmentally friendly alternatives to fossil-sourced solvents. acs.org
In the realm of personal care and cosmetics, long-chain alkyl benzoates like 2-Octyldodecyl benzoate are valued for their emollient properties, providing a light, silky feel to the skin. ontosight.aicosmeticsinfo.org Research in this area focuses on formulating products with desirable sensory characteristics and performance.
Furthermore, high molecular weight esters are being investigated for their potential in advanced applications. For instance, research into phthalate (B1215562) esters, a class of high molecular weight esters, is extensive due to their use as plasticizers, though environmental and health considerations are a major focus of these studies. iwaponline.com The development of bio-based and biodegradable high molecular weight esters is a key trend, aiming to create more sustainable products. researchgate.net The synthesis of functional polymers through the modification of activated esters is another active area of research, allowing for the creation of a diverse library of polymers with tailored properties. mdpi.com
Properties
CAS No. |
108347-89-3 |
|---|---|
Molecular Formula |
C27H46O2 |
Molecular Weight |
402.7 g/mol |
IUPAC Name |
2-octyldodecyl benzoate |
InChI |
InChI=1S/C27H46O2/c1-3-5-7-9-11-12-14-17-21-25(20-16-13-10-8-6-4-2)24-29-27(28)26-22-18-15-19-23-26/h15,18-19,22-23,25H,3-14,16-17,20-21,24H2,1-2H3 |
InChI Key |
LNRUVXAPKCPQGX-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCC(CCCCCCCC)COC(=O)C1=CC=CC=C1 |
Canonical SMILES |
CCCCCCCCCCC(CCCCCCCC)COC(=O)C1=CC=CC=C1 |
Other CAS No. |
108347-89-3 214680-48-5 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 Octyldodecyl Benzoate and Analogous Esters
Esterification Reactions: Mechanistic Pathways and Catalytic Systems
Esterification, the fundamental reaction for producing esters, involves the condensation of a carboxylic acid and an alcohol. In the context of 2-octyldodecyl benzoate (B1203000), this entails the reaction of benzoic acid with 2-octyldodecanol, a large, sterically hindered alcohol. The mechanism and the catalytic system employed are crucial for overcoming the steric challenges and achieving high yields.
Traditional Catalytic Esterification Processes
The classical approach to synthesizing esters like 2-octyldodecyl benzoate is through Fischer-Speier esterification. This method involves the direct reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst.
Mechanistic Pathway: The Fischer esterification is a reversible, acid-catalyzed nucleophilic acyl substitution. The mechanism proceeds through several key steps:
Protonation of the carbonyl oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, enhancing the electrophilicity of the carbonyl carbon.
Nucleophilic attack: The alcohol acts as a nucleophile and attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.
Proton transfer: A proton is transferred from the attacking alcohol moiety to one of the hydroxyl groups of the tetrahedral intermediate.
Elimination of water: The protonated hydroxyl group leaves as a water molecule, a good leaving group, resulting in a protonated ester.
Deprotonation: A base (such as another alcohol molecule or the conjugate base of the acid catalyst) removes the proton from the carbonyl oxygen, regenerating the catalyst and yielding the final ester product.
To drive the equilibrium towards the product side and achieve high yields, common strategies include using an excess of one of the reactants (typically the alcohol) or removing the water formed during the reaction, often through azeotropic distillation using a Dean-Stark apparatus.
Catalytic Systems: Traditional catalysts for Fischer esterification are strong Brønsted acids.
Sulfuric Acid (H₂SO₄): A widely used, inexpensive, and effective catalyst. However, it can cause side reactions such as dehydration of the alcohol and charring, and its corrosive nature necessitates careful handling and neutralization steps during workup.
p-Toluenesulfonic Acid (p-TsOH): A solid, organic acid that is often easier to handle than sulfuric acid and can be used in catalytic amounts. It is effective in promoting esterification, even with sterically hindered alcohols.
Hydrochloric Acid (HCl): Another common strong acid catalyst, though its volatility can be a disadvantage in some applications.
The synthesis of esters with sterically hindered alcohols like 2-octyldodecanol can be challenging due to slower reaction rates. In such cases, harsher reaction conditions, such as higher temperatures and longer reaction times, may be necessary. For instance, the transesterification of methyl benzoate with 2-ethylhexanol, a similarly branched alcohol, has been achieved using zinc acetate (B1210297) as a catalyst, suggesting its potential applicability for sterically hindered systems nih.gov.
Table 1: Comparison of Traditional Catalysts for Esterification
| Catalyst | Advantages | Disadvantages | Typical Reaction Conditions |
|---|---|---|---|
| Sulfuric Acid (H₂SO₄) | Low cost, high activity | Corrosive, potential for side reactions, difficult to remove | Reflux temperature, excess alcohol |
| p-Toluenesulfonic Acid (p-TsOH) | Solid, easier to handle, effective for hindered alcohols | More expensive than H₂SO₄ | Reflux temperature, azeotropic water removal |
| Zinc Acetate (Zn(OAc)₂) | Effective for transesterification of hindered alcohols | May require higher temperatures | 150-200°C |
Green Chemistry Approaches in Ester Synthesis
In response to the growing demand for environmentally friendly chemical processes, significant research has been directed towards developing greener synthetic routes for esters. These approaches aim to minimize waste, reduce the use of hazardous substances, and improve energy efficiency.
While challenging, catalyst-free esterification methods offer the significant advantage of eliminating the need for catalyst addition and removal, thereby simplifying the purification process and reducing waste. One such approach involves performing the reaction under high-temperature and high-pressure conditions, often using supercritical fluids as the reaction medium.
Mechanistic studies have also explored mechanically induced solvent-free esterification at room temperature. For instance, high-speed ball-milling has been used to synthesize esters from carboxylic acids and alcohols in the presence of activating agents like iodine/triphenylphosphine, which are not traditional catalysts but rather stoichiometric reagents that facilitate the reaction under mechanical force nih.gov. This method avoids the need for bulk solvents and high temperatures.
The use of green solvents is a cornerstone of sustainable chemistry. For ester synthesis, several alternatives to traditional volatile organic compounds (VOCs) have been investigated.
Solvent-Free Synthesis: Conducting the reaction without a solvent is a highly attractive green approach. This is often feasible when one of the reactants, typically the alcohol, is a liquid and can serve as the reaction medium. For the synthesis of 2-octyldodecyl benzoate, using an excess of 2-octyldodecanol could potentially allow for a solvent-free process. Studies on the solvent-free esterification of other long-chain fatty acids have demonstrated high conversions using solid acid catalysts ijstr.org.
Ionic Liquids (ILs): Ionic liquids are salts with low melting points that can act as both solvents and catalysts. Their negligible vapor pressure, high thermal stability, and tunable properties make them attractive green alternatives. Acidic ionic liquids, particularly those containing sulfonic acid groups, have been shown to be effective catalysts for esterification reactions nih.gov. They can facilitate the separation of the ester product, which is often immiscible with the ionic liquid, allowing for easy decantation and recycling of the catalyst/solvent system.
Deep Eutectic Solvents (DESs): DESs are mixtures of hydrogen bond donors (HBDs) and hydrogen bond acceptors (HBA) that form a eutectic with a melting point much lower than that of the individual components. They share many of the green properties of ionic liquids but are often cheaper, less toxic, and more biodegradable. Choline chloride-based DESs, for example, have been successfully employed as both the reaction medium and catalyst for various organic reactions, including esterification nih.govencyclopedia.pub. The use of hydrophobic DESs has also been explored, which could be particularly advantageous for the synthesis of lipophilic esters like 2-octyldodecyl benzoate acs.org.
Table 2: Green Solvents for Ester Synthesis
| Solvent System | Key Advantages | Challenges |
|---|---|---|
| Solvent-Free | No solvent waste, high atom economy | May require higher temperatures, potential for viscosity issues |
| Ionic Liquids (ILs) | Low volatility, recyclable, can act as catalyst | High cost, potential toxicity of some ILs, viscosity |
| Deep Eutectic Solvents (DESs) | Low cost, biodegradable, easy to prepare | Limited thermal stability for some DESs, potential for side reactions with components |
The development of heterogeneous catalysts is a major focus of green chemistry as they can be easily separated from the reaction mixture and reused, thus minimizing waste.
Solid Acid Catalysts: A variety of solid materials with acidic properties have been developed as catalysts for esterification. These include:
Ion-exchange resins: Sulfonated polystyrene resins like Amberlyst-15 are effective catalysts for the esterification of fatty acids and can be used in fixed-bed reactors for continuous processes csic.es.
Zeolites and Mesoporous Silicas: These materials offer high surface areas and tunable acidity. Supporting metal oxides or sulfonic acid groups on these materials can create highly active and selective catalysts. For example, ZrOCl₂ supported on MCM-41 has been shown to be an effective catalyst for the esterification of long-chain aliphatic carboxylic acids and alcohols researchgate.net.
Sulfonated Carbons: These can be prepared from biomass and offer a sustainable and low-cost alternative to traditional solid acids.
Metal Oxide Nanoparticles: Supported iron oxide nanoparticles have been demonstrated as efficient and recoverable catalysts for the solvent-free esterification of carboxylic acids, showing high activity and broad substrate scope mdpi.com.
Biocatalytic Synthesis of Long-Chain Esters
Enzymes, as biocatalysts, offer several advantages for chemical synthesis, including high specificity (chemo-, regio-, and enantioselectivity), mild reaction conditions (lower temperatures and pressures), and reduced environmental impact. For the synthesis of esters, lipases are the most commonly used enzymes.
Lipase-Catalyzed Esterification: Lipases (triacylglycerol hydrolases, E.C. 3.1.1.3) naturally catalyze the hydrolysis of triglycerides. However, in non-aqueous or low-water environments, the equilibrium of this reaction is shifted towards synthesis, making them excellent catalysts for esterification and transesterification.
The synthesis of 2-octyldodecyl benzoate via biocatalysis would involve the direct esterification of benzoic acid with 2-octyldodecanol or the transesterification of a simple benzoate ester (e.g., methyl benzoate) with 2-octyldodecanol.
Key Considerations for Biocatalytic Synthesis:
Enzyme Selection: Different lipases exhibit varying substrate specificities. Candida antarctica lipase (B570770) B (CALB), often used in an immobilized form (e.g., Novozym 435), is known for its broad substrate tolerance and high activity in organic solvents, making it a strong candidate for the synthesis of sterically hindered esters scielo.brnih.govfrontiersin.org.
Reaction Medium: The choice of solvent is critical to control the water activity and solubilize the substrates. While solvent-free systems are ideal, the high viscosity of the reactants may necessitate the use of a non-polar organic solvent.
Water Activity: A small amount of water is essential for maintaining the enzyme's active conformation, but excess water will promote the reverse hydrolysis reaction. Controlling water activity is therefore crucial for achieving high ester yields.
Steric Hindrance: The bulky nature of 2-octyldodecanol can pose a challenge for enzymatic catalysis, as the active site of the lipase may not readily accommodate such a large substrate. However, studies have shown that some lipases are capable of catalyzing reactions with sterically hindered alcohols and acids researchgate.net. Enzyme engineering can also be employed to modify the active site and improve activity towards bulky substrates nih.gov.
Transesterification as an Alternative: In some cases, enzymatic transesterification may be more efficient than direct esterification. This involves reacting an alcohol with a pre-existing ester. For example, the transesterification of methyl benzoate with 2-octyldodecanol, catalyzed by a lipase, would produce 2-octyldodecyl benzoate and methanol (B129727). The removal of the volatile methanol byproduct can effectively drive the reaction to completion.
Table 3: Comparison of Synthetic Methodologies for 2-Octyldodecyl Benzoate
| Methodology | Key Advantages | Key Disadvantages |
|---|---|---|
| Traditional Catalytic Esterification | Well-established, low-cost catalysts (e.g., H₂SO₄) | Harsh reaction conditions, corrosive catalysts, significant waste generation |
| Green Chemistry Approaches | Reduced environmental impact, potential for catalyst recycling, milder conditions | Higher initial cost for some catalysts/solvents, may require further optimization |
| Biocatalytic Synthesis | High specificity, mild reaction conditions, environmentally benign | Higher catalyst cost, potential for enzyme inhibition, challenges with sterically hindered substrates |
Enzymatic Esterification and Transesterification Pathways
Enzymatic catalysis, particularly using lipases, has emerged as a powerful alternative for the synthesis of esters. researchgate.netresearchgate.net These biocatalytic routes can proceed via two primary pathways: direct esterification of a carboxylic acid (benzoic acid) with an alcohol (2-octyldodecanol), or transesterification, where an existing ester (e.g., methyl benzoate) reacts with the alcohol. researchgate.netepa.gov The use of enzymes in non-aqueous or micro-aqueous systems is particularly advantageous as it shifts the thermodynamic equilibrium to favor synthesis over hydrolysis, which is the natural function of lipases in aqueous environments. researchgate.netnih.gov This approach is considered a green chemistry method for producing valuable compounds. mdpi.com
Lipases (triacylglycerol hydrolases) are the most widely used enzymes for the synthesis of esters due to their broad substrate specificity, high stability in organic solvents, and lack of a need for cofactors. researchgate.netmdpi.com A variety of esters can be synthesized from alcohols and carboxylic acids using immobilized lipases, which allows for easy separation and reuse of the biocatalyst. nih.gov
The synthesis of esters from bulky, branched-chain alcohols like 2-octyldodecanol (a Guerbet alcohol) can be efficiently catalyzed by lipases. researchgate.net For instance, the immobilized lipase B from Candida antarctica (commercially known as Novozym 435) is frequently cited as a highly effective catalyst for the esterification and transesterification of various alcohols, including those with complex structures. epa.govresearchgate.netmdpi.com The kinetic mechanism for lipase-catalyzed reactions often follows a Ping-Pong Bi-Bi model, where the enzyme first forms an acyl-enzyme complex with the acid or donor ester, releases the leaving group (water or an alcohol), and then reacts with the nucleophilic alcohol to form the final ester product. researchgate.netnih.gov
A significant advantage of enzymatic catalysis is the high degree of selectivity that can be achieved, which is often difficult to replicate with conventional chemical methods. sci-hub.boxrsc.org
Chemo-selectivity refers to the ability of an enzyme to react with one functional group in the presence of other, similarly reactive groups. nih.gov For example, lipases can selectively acylate a primary alcohol group in a molecule that also contains an existing ester bond, without causing transesterification of the latter. researchgate.netchemrxiv.org This selectivity is crucial when synthesizing complex ester derivatives from polyfunctional precursors, as it can eliminate the need for protective group chemistry, thereby shortening the synthetic route and reducing waste. sci-hub.box The catalytic activity and chemo-selectivity of lipases can be controlled by adjusting reaction conditions such as pH, solvent, and temperature. nih.gov
Regioselectivity is the preference of an enzyme to catalyze a reaction at a specific position on a substrate molecule. nih.gov In the context of ester synthesis, certain lipases exhibit strong regioselectivity, for example, by discriminating between primary and secondary hydroxyl groups on a polyol substrate. nih.gov While 2-octyldodecanol has only one primary hydroxyl group, this property is vital in the synthesis of analogous esters from more complex polyol Guerbet alcohols or derivatized benzoic acids containing multiple reactive sites. The regioselectivity of a lipase is determined by how the substrate binds to the enzyme's active site. nih.gov
These selective properties allow for the targeted synthesis of specific ester isomers with high purity, which is particularly important for applications in pharmaceuticals and fine chemicals. sci-hub.boxnih.gov
Key parameters for optimization include:
Enzyme Selection and Concentration : Different lipases exhibit varying activities and stabilities. Screening various lipases (e.g., Novozym 435, Lipozyme TL IM, Lipozyme RM IM) is a common first step. epa.gov The enzyme concentration is also critical; while a higher concentration can increase the reaction rate, it also increases costs. mdpi.com
Substrate Molar Ratio : The molar ratio of the alcohol to the acyl donor (benzoic acid or its ester) can influence the reaction equilibrium. Using an excess of one substrate, typically the less expensive one, can drive the reaction towards higher product conversion. researchgate.netmdpi.com
Temperature : Lipases have an optimal temperature range for activity. Temperatures between 40-60 °C are common for many immobilized lipases. epa.govmdpi.com While higher temperatures can increase reaction rates, they can also lead to enzyme denaturation if the enzyme's thermal stability is exceeded. researchgate.net
Solvent : The choice of organic solvent is crucial as it affects enzyme activity and substrate solubility. nih.gov Hydrophobic solvents like hexane, heptane, or toluene (B28343) are often preferred for esterification as they minimize the stripping of essential water from the enzyme's surface. mdpi.com Solvent-free systems are also an attractive, environmentally friendly option where one of the liquid substrates acts as the reaction medium. researchgate.netiiste.org
Water Removal : In direct esterification, water is produced as a byproduct, which can promote the reverse hydrolytic reaction and reduce the final yield. Methods for continuous water removal, such as the use of molecular sieves or applying a vacuum, can significantly shift the equilibrium towards ester formation, leading to near-complete conversion. iiste.orgresearchgate.net
The following table summarizes optimized conditions from studies on analogous lipase-catalyzed benzoate and fatty ester syntheses, providing a model for the production of 2-octyldodecyl benzoate.
Derivatization Strategies of 2-Octyldodecanol and Benzoic Acid Precursors
Beyond the direct synthesis of 2-octyldodecyl benzoate, significant research is focused on the derivatization of its precursors—2-octyldodecanol and benzoic acid—to create novel esters with tailored functionalities. These strategies involve molecular editing of the precursor structures to fine-tune the physicochemical properties of the resulting ester for specific high-performance applications.
Molecular editing involves the strategic synthesis of analogues by modifying the structure of the parent alcohol or acid. This allows for the creation of a library of ester derivatives with a wide range of properties.
Modification of the Alcohol Moiety : 2-Octyldodecanol is a C20 Guerbet alcohol, produced from the dimerization of decyl alcohol. wikipedia.org The Guerbet reaction can be applied to a variety of primary alcohols, enabling the synthesis of a diverse range of branched-chain alcohols with different chain lengths and branching patterns. aocs.orgwikipedia.org By using these different Guerbet alcohols (e.g., 2-hexyl decanol, 2-decyl tetradecanol) in esterification reactions with benzoic acid, a series of "di-Guerbet" benzoates can be produced, each with distinct steric and lipophilic characteristics. aocs.org
Modification of the Acid Moiety : Benzoic acid can be substituted with various functional groups on its aromatic ring. By employing substituted benzoic acids (e.g., aminobenzoic acid, hydroxybenzoic acid) in esterification reactions with 2-octyldodecanol, it is possible to synthesize ester derivatives that incorporate additional functionalities. iiste.org For example, esterifying 2-octyldodecanol with salicylic (B10762653) acid would yield 2-octyldodecyl 2-hydroxybenzoate, a molecule combining the emollient properties of the Guerbet alcohol with the known functionalities of the salicylate (B1505791) group. Solid acid catalysts have been shown to be effective in synthesizing a series of methyl benzoate compounds from various substituted benzoic acids, a strategy that can be adapted for use with 2-octyldodecanol. mdpi.com
The primary motivation for synthesizing derivatives of 2-octyldodecyl benzoate is to enhance or modify its performance at interfaces, which is critical for its function in emulsions, coatings, and lubricants. The interfacial properties of an ester are directly linked to its molecular structure.
By strategically modifying the precursors, specific properties can be targeted:
Improving Emulsification and Spreading : The balance between the hydrophilic (benzoate) and lipophilic (2-octyldodecyl) parts of the molecule dictates its behavior at oil-water interfaces. Increasing the chain length of the Guerbet alcohol will enhance the lipophilicity, which can be desirable for oil-based formulations. Conversely, introducing polar functional groups onto the benzoic acid ring (e.g., -OH, -NH2) can increase the hydrophilicity, altering the molecule's performance as an emulsifier or surfactant.
Enhancing Film Formation and Adhesion : The ability of an ester to form a stable, uniform film on a surface is crucial in cosmetics and coatings. Modifying the molecular structure can impact packing density and intermolecular interactions. For instance, grafting benzoic acid derivatives onto polymer surfaces has been shown to dramatically alter surface polarity from hydrophobic to hydrophilic, improving the adhesion of polar substances like water-based inks. nih.govresearchgate.net This principle can be applied to the design of ester molecules themselves, where modifications to the benzoic acid moiety can improve affinity and adhesion to specific substrates.
Altering Viscosity and Lubricity : In lubricant applications, the branched structure of the Guerbet alcohol provides good low-temperature fluidity and thermal stability. researchgate.net By synthesizing esters from a range of Guerbet alcohols with varying degrees of branching and chain lengths, the viscosity and lubricity of the final product can be precisely controlled to meet the demands of specific applications, from industrial lubricants to cosmetic emollients.
Through these derivatization strategies, a vast chemical space of novel esters can be accessed, enabling the rational design of molecules with optimized interfacial properties for advanced applications.
Table of Compounds
Sophisticated Analytical Characterization of 2 Octyldodecyl Benzoate
Spectroscopic Analysis of Ester Linkages and Molecular Structure
Spectroscopic analysis is fundamental to verifying the identity and purity of 2-Octyldodecyl benzoate (B1203000). Techniques such as Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared (FTIR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy each offer unique insights into the molecule's structure.
NMR spectroscopy is arguably the most powerful tool for the complete structural elucidation of organic molecules like 2-Octyldodecyl benzoate. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
One-dimensional ¹H and ¹³C NMR spectra provide a foundational assessment of 2-Octyldodecyl benzoate's structure.
The ¹H NMR spectrum is characterized by distinct signals corresponding to the aromatic protons of the benzoate group and the aliphatic protons of the long, branched alkyl chain. Protons on the benzene (B151609) ring adjacent to the ester group (ortho positions) are deshielded and typically appear as a multiplet at the lowest field, around 8.0 ppm. nih.gov The remaining aromatic protons (meta and para) resonate at slightly higher fields, between 7.4 and 7.6 ppm. nih.gov The protons on the methylene (B1212753) group directly attached to the ester oxygen (-O-CH₂-) are also significantly deshielded, appearing around 4.2-4.4 ppm. news-medical.net The rest of the numerous protons in the overlapping methylene (-CH₂-) and methine (-CH-) groups of the 2-octyldodecyl chain produce a complex set of signals in the 1.2-1.6 ppm region, while the terminal methyl (-CH₃) groups are the most shielded, appearing at approximately 0.9 ppm. chemicalbook.comoregonstate.edu
The ¹³C NMR spectrum provides complementary information, with each unique carbon atom in the molecule producing a distinct signal. The carbonyl carbon (C=O) of the ester is highly deshielded and appears at a characteristic chemical shift of around 165-170 ppm. libretexts.orglibretexts.org The aromatic carbons of the benzoate ring resonate in the 128-134 ppm range. oregonstate.edu The carbon of the methylene group attached to the ester oxygen (-O-CH₂-) is found at approximately 65-70 ppm. oregonstate.edu The carbons within the long alkyl chain appear in the upfield region of the spectrum, typically between 14 and 40 ppm. libretexts.org
Table 1: Expected ¹H NMR Chemical Shifts for 2-Octyldodecyl Benzoate (Predicted based on analogous structures and chemical shift principles)
| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic (ortho to -COO) | ~ 8.0 | Multiplet |
| Aromatic (meta, para) | ~ 7.4 - 7.6 | Multiplet |
| Ester Methylene (-O-CH₂-) | ~ 4.3 | Doublet |
| Alkyl Methine (-CH-) | ~ 1.6 | Multiplet |
| Alkyl Methylene (-CH₂-) | ~ 1.2 - 1.4 | Multiplet |
| Alkyl Methyl (-CH₃) | ~ 0.9 | Triplet |
Table 2: Expected ¹³C NMR Chemical Shifts for 2-Octyldodecyl Benzoate (Predicted based on analogous structures and chemical shift principles)
| Carbon Type | Predicted Chemical Shift (δ, ppm) |
| Carbonyl (C=O) | ~ 166 |
| Aromatic (ipso, attached to -COO) | ~ 130 |
| Aromatic (ortho, meta, para) | ~ 128 - 133 |
| Ester Methylene (-O-CH₂-) | ~ 68 |
| Alkyl Methine (-CH-) | ~ 38 |
| Alkyl Methylene (-CH₂-) | ~ 22 - 32 |
| Alkyl Methyl (-CH₃) | ~ 14 |
To unravel the complex, overlapping signals in the 1D spectra, especially within the alkyl chain, two-dimensional (2D) NMR techniques are employed.
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically on adjacent carbons. news-medical.net A COSY spectrum of 2-Octyldodecyl benzoate would show cross-peaks connecting the -O-CH₂- protons to the adjacent -CH- proton, and further correlations tracing the connectivity along the entire octyl and dodecyl chains.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. news-medical.net Each cross-peak in an HSQC spectrum links a specific proton signal on one axis to the carbon signal on the other axis to which it is attached. This is invaluable for definitively assigning the ¹³C signals of the methine and methylene groups within the crowded aliphatic region of the spectrum.
FTIR spectroscopy is a rapid and effective method for identifying the key functional groups present in 2-Octyldodecyl benzoate. The spectrum is dominated by absorptions characteristic of an aromatic ester. scholarsresearchlibrary.comorgchemboulder.com
The most prominent feature is the intense, sharp absorption band corresponding to the carbonyl (C=O) stretch of the ester group, which typically appears in the range of 1715-1730 cm⁻¹. orgchemboulder.comvscht.cz The conjugation of the carbonyl group with the benzene ring slightly lowers its frequency compared to a saturated aliphatic ester. orgchemboulder.com
Another key region is between 1300-1000 cm⁻¹, where the C-O stretching vibrations of the ester linkage are observed. orgchemboulder.comlibretexts.org These usually appear as two or more distinct bands. Additionally, the spectrum will display C-H stretching vibrations from the aromatic ring just above 3000 cm⁻¹ and from the long alkyl chain just below 3000 cm⁻¹. scholarsresearchlibrary.comvscht.cz
Table 3: Characteristic FTIR Absorption Bands for 2-Octyldodecyl Benzoate
| Vibrational Mode | Characteristic Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | ~ 3050 - 3100 | Medium |
| Aliphatic C-H Stretch | ~ 2850 - 2960 | Strong |
| Ester C=O Stretch | ~ 1725 | Strong, Sharp |
| Aromatic C=C Stretch | ~ 1600, 1450 | Medium |
| Ester C-O Stretch | ~ 1270, 1110 | Strong |
Mass spectrometry provides the molecular weight of the compound and offers structural clues through the analysis of its fragmentation patterns. For 2-Octyldodecyl benzoate (C₂₇H₄₆O₂), the molecular weight is 418.65 g/mol . The molecular ion peak [M]⁺ at m/z 418 would be expected in the mass spectrum, though it may be of low intensity in long-chain esters. whitman.edu
The fragmentation is typically dominated by cleavages characteristic of benzoate esters. whitman.edujove.com The most common fragmentation pathway involves the loss of the alkoxy group to form the highly stable benzoyl cation , which gives a prominent base peak at m/z 105 . This ion can further lose a molecule of carbon monoxide (CO) to produce the phenyl cation at m/z 77 . Another significant fragmentation involves cleavage of the C-C bond alpha to the ester oxygen, leading to the loss of the alkyl chain.
Table 4: Major Expected Mass Spectrometry Fragments for 2-Octyldodecyl Benzoate
| m/z | Ion Structure | Fragmentation Pathway |
| 418 | [C₂₇H₄₆O₂]⁺ | Molecular Ion (M⁺) |
| 122 | [C₇H₆O₂]⁺ | McLafferty rearrangement product (Benzoic acid radical cation) |
| 105 | [C₇H₅O]⁺ | Loss of the 2-octyldodecyloxy radical from M⁺ |
| 77 | [C₆H₅]⁺ | Loss of CO from the benzoyl cation (m/z 105) |
UV-Vis spectroscopy is used to study the electronic transitions within the molecule. The chromophore in 2-Octyldodecyl benzoate is the benzoate group, as the saturated alkyl chain does not absorb UV or visible light. The benzene ring conjugated with the carbonyl group gives rise to characteristic absorption bands in the UV region. cir-safety.org Benzoate esters typically exhibit two main absorption maxima: one strong band around 230 nm and a weaker, broader band around 270-280 nm. researchgate.netnih.gov
Table 5: Expected UV-Vis Absorption Maxima for 2-Octyldodecyl Benzoate
| Absorption Band | Approximate λₘₐₓ (nm) |
| Band I | ~ 230 |
| Band II | ~ 275 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Chromatographic Separation and Quantification Techniques
Chromatography is indispensable for the analysis of 2-Octyldodecyl Benzoate, providing powerful tools for both qualitative and quantitative assessment. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the primary methods used, each offering distinct advantages for analyzing this non-volatile ester.
Gas chromatography is a cornerstone technique for assessing the purity of thermally stable and volatile compounds. While 2-Octyldodecyl Benzoate has a high boiling point, it can be analyzed by GC with appropriate instrumentation. The method is highly effective for separating the main component from residual starting materials (e.g., 2-Octyldodecanol, Benzoic acid) or by-products from the esterification process.
A typical GC analysis involves injecting a small amount of the sample, dissolved in a suitable solvent, into a heated injection port, which vaporizes the sample. nih.gov An inert carrier gas, such as helium, transports the vaporized sample through a long, thin capillary column. nih.gov The separation is achieved based on the differential partitioning of analytes between the stationary phase coated on the column wall and the mobile gas phase. For a high molecular weight ester like 2-Octyldodecyl Benzoate, a nonpolar silicone stationary phase (e.g., 5% phenyl-polydimethylsiloxane) is often employed. A temperature-programmed analysis, where the column temperature is gradually increased, is necessary to elute the high-boiling ester in a reasonable time with good peak shape. nih.gov A Flame Ionization Detector (FID) is commonly used for quantification due to its sensitivity to organic compounds, while a Mass Spectrometer (MS) detector provides structural information for definitive peak identification. nih.govacs.org
| Parameter | Typical Setting |
|---|---|
| Column | SLB®-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar |
| Carrier Gas | Helium, constant flow rate (e.g., 1-2 mL/min) |
| Injector Temperature | 280 - 320 °C |
| Injection Mode | Split/Splitless |
| Oven Program | Initial 100 °C, ramp at 10-15 °C/min to 320-340 °C, hold for 5-10 min |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
| Detector Temperature | 320 - 350 °C (FID) |
Derivatization in GC involves chemically modifying a compound to produce a new compound with properties that are more suitable for analysis. registech.com While 2-Octyldodecyl Benzoate can often be analyzed directly, derivatization becomes essential when analyzing it within a complex lipid matrix or for confirming its constituent components. The most common strategy for esters is transesterification. gcms.cz
Alternatively, to confirm the structure of 2-Octyldodecyl Benzoate, one could first hydrolyze the ester into its constituent parts: benzoic acid and 2-octyldodecanol. The resulting carboxylic acid and alcohol would then require derivatization for optimal GC analysis. Benzoic acid can be esterified (e.g., with BF₃ in methanol), while the 2-octyldodecanol can be silylated. Silylation replaces the active hydrogen in the hydroxyl group with a trimethylsilyl (B98337) (TMS) or t-butyldimethylsilyl (t-BDMS) group, creating a more volatile and thermally stable derivative. registech.comrestek.com
| Strategy | Target Analyte | Common Reagents | Resulting Derivative |
|---|---|---|---|
| Transesterification | Esters (in a mixture) | Methanolic HCl, Methanolic H₂SO₄, BF₃ in Methanol (B129727) | Fatty Acid Methyl Esters (FAMEs) |
| Esterification | Carboxylic Acids (e.g., Benzoic Acid post-hydrolysis) | BF₃ in Methanol, Diazomethane | Methyl Esters |
| Silylation | Alcohols (e.g., 2-Octyldodecanol post-hydrolysis) | BSTFA, MSTFA, TMCS | Trimethylsilyl (TMS) Ethers |
High-Performance Liquid Chromatography (HPLC) is exceptionally well-suited for the analysis of non-volatile or thermally sensitive compounds like 2-Octyldodecyl Benzoate. aocs.org The most common mode for this type of analysis is reversed-phase HPLC, where the stationary phase is nonpolar (e.g., C18-bonded silica) and the mobile phase is polar. gerli.commac-mod.com
In a typical analysis, the sample is dissolved in a suitable organic solvent and injected into the HPLC system. The mobile phase, often a gradient mixture of water and an organic solvent like acetonitrile (B52724) or methanol, carries the sample through the column. aocs.orgresearchgate.net Separation is based on the hydrophobicity of the analytes; more nonpolar compounds like 2-Octyldodecyl Benzoate interact more strongly with the C18 stationary phase and thus elute later than more polar impurities. aocs.org
The presence of the benzoate chromophore (the benzene ring) makes 2-Octyldodecyl Benzoate readily detectable by a UV-Vis detector, typically set at a wavelength around 230-254 nm. aocs.orgresearchgate.net For more sensitive and specific detection, an HPLC system can be coupled to a mass spectrometer (HPLC-MS), which provides both quantitative data and mass information to confirm the identity of the eluting peaks. researchgate.net
| Parameter | Typical Setting |
|---|---|
| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile or Methanol |
| Gradient | Start at 80% B, ramp to 100% B over 15-20 minutes, hold |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 - 40 °C |
| Detector | UV-Vis (at ~230 nm) or Mass Spectrometer (MS) |
Gas Chromatography (GC) for Purity Assessment and Compositional Analysis
Advanced Characterization of Interfacial Phenomena
The functional role of 2-Octyldodecyl Benzoate as an emollient in formulations is governed by its behavior at interfaces (e.g., oil-water or air-water). Therefore, characterizing its influence on interfacial phenomena is critical to understanding its performance.
Surface tension is the force that causes the surface of a liquid to contract, while interfacial tension is the equivalent force at the interface between two immiscible liquids. ebatco.com Esters like 2-Octyldodecyl Benzoate, when included in an oil phase, can significantly affect the interfacial tension against an aqueous phase. These properties are measured using instruments called tensiometers. kruss-scientific.com
Common methods for measuring surface and interfacial tension include the Du Noüy ring, Wilhelmy plate, and pendant drop methods. wikipedia.orgbiolinscientific.com
Du Noüy Ring Method : This technique measures the force required to pull a platinum ring from a liquid's surface or interface. It is a classic and widely standardized method. wikipedia.org
Wilhelmy Plate Method : This method measures the force exerted on a platinum plate held at the interface. It is considered highly accurate and simple for surface tension, though buoyancy corrections are needed for interfacial tension. wikipedia.org
Pendant Drop Method : This optical technique analyzes the shape of a drop of liquid hanging from a needle. The drop's shape is determined by the balance between gravity and surface/interfacial tension. This method is advantageous as it requires only a very small sample volume. ebatco.comdtu.dk
The large, branched alkyl chain (2-octyldodecyl) and the aromatic benzoate group of 2-Octyldodecyl Benzoate contribute to its surface activity. While not a primary surfactant, it influences the packing of other surfactant molecules at an interface, thereby modifying the interfacial tension of the entire system. aocs.org
| Method | Principle | Advantages | Considerations |
|---|---|---|---|
| Du Noüy Ring | Force-based; measures peak force to detach a platinum ring. | Well-established, good for interfacial tension. | Ring must be kept perfectly shaped; requires correction factors. |
| Wilhelmy Plate | Force-based; measures force on a plate at zero depth of immersion. | Highly accurate, simple, no correction factors for surface tension. | Requires buoyancy calculation for interfacial tension. |
| Pendant Drop | Optical; analyzes the shape of a liquid drop. | Requires very small sample volume, good for dynamic studies. | Requires accurate density values of the phases. |
The Critical Micelle Concentration (CMC) is the concentration of a surfactant in a solution above which aggregates, known as micelles, begin to form. wikipedia.org It is a fundamental parameter that defines the efficiency of a surfactant. It is important to note that 2-Octyldodecyl Benzoate is a non-amphiphilic, oil-soluble molecule and, by itself, does not form micelles in water or exhibit a CMC.
However, the alcohol from which it is derived, 2-octyldodecanol (a Guerbet alcohol), is a common starting material for producing nonionic surfactants. aocs.org By reacting the alcohol with ethylene (B1197577) oxide, for example, Guerbet alcohol ethoxylates are formed. These are amphiphilic long-chain esters (technically ether-alcohols) that do exhibit a CMC and have excellent surfactant properties. acs.org The study of these related compounds provides insight into the behavior of the 2-octyldodecyl hydrophobe.
The CMC can be determined by measuring a physical property of the surfactant solution as a function of concentration. A distinct break in the plot of the property versus concentration indicates the CMC. acs.org
Surface Tensiometry : The surface tension of a surfactant solution decreases as the concentration increases until the CMC is reached, after which it remains relatively constant. wikipedia.org
Conductivity : For ionic surfactants, the conductivity of the solution changes slope at the CMC due to the binding of counterions to the newly formed micelles. This method is not applicable to nonionic surfactants. nih.gov
Fluorescence Spectroscopy : This sensitive method uses a fluorescent probe (e.g., pyrene) that partitions into the hydrophobic core of the micelles as they form, causing a measurable change in its fluorescence spectrum. nih.gov
Research on Guerbet alcohol ethoxylates, which share the same hydrophobe as 2-Octyldodecyl Benzoate, shows they have very low CMC values, indicating high efficiency as surfactants. acs.org
| Surfactant (n = Ethylene Oxide units) | CMC (mol/L) | Surface Tension at CMC (γcmc) (mN/m) |
|---|---|---|
| C₁₆GA-E₅.₇ | 1.0 x 10⁻⁵ | 30.3 |
| C₁₆GA-E₉.₄ | 1.8 x 10⁻⁶ | 33.5 |
| C₁₆GA-E₁₄.₇ | 1.1 x 10⁻⁶ | 36.1 |
| C₁₆GA-E₂₄.₀ | 6.8 x 10⁻⁷ | 38.0 |
Data sourced from research on Guerbet alcohol ethoxylates. acs.org
Adsorption Behavior of Esters at Interfaces
The adsorption of ester molecules at interfaces, such as the air-liquid or liquid-liquid interface, is a phenomenon governed by the molecular structure of the ester, particularly the balance between its hydrophobic (non-polar) and hydrophilic (polar) moieties. In the case of 2-octyldodecyl benzoate, the large, branched alkyl chain (2-octyldodecyl) serves as the hydrophobic portion, while the benzoate group provides a degree of polarity. This amphiphilic nature, although weak, dictates its behavior at interfaces.
Unlike traditional surfactants, which are designed to significantly lower surface tension and form micelles, esters like 2-octyldodecyl benzoate are typically non-surfactant and exhibit more subtle interfacial activity. Their primary function in many formulations is as an emollient, and their adsorption behavior contributes to properties such as spreadability and the formation of a pleasant, non-greasy film on surfaces like skin.
The branched structure of the Guerbet alcohol-derived alkyl chain in 2-octyldodecyl benzoate plays a significant role in its interfacial behavior. The branching leads to a less compact molecular structure compared to a linear alkyl chain of the same molecular weight. This steric hindrance affects how the molecules pack at an interface, generally resulting in a larger area per molecule. This inefficient packing prevents the formation of highly ordered films, which contributes to the light and silky feel of products containing this ingredient.
The adsorption of benzoate derivatives at interfaces has been shown in various systems to follow established adsorption isotherm models, which describe the equilibrium between the concentration of a substance in the bulk phase and its concentration at an interface. One of the most common models for such systems is the Langmuir adsorption isotherm. This model assumes that adsorption occurs at specific, localized sites on the surface and that a monolayer is formed when all sites are occupied.
The Langmuir equation is given by:
θ = (K * C) / (1 + K * C)
where:
θ is the fractional occupancy of the surface sites.
K is the adsorption equilibrium constant, which is related to the strength of the adsorption.
C is the concentration of the substance in the bulk solution.
Due to the lack of specific experimental data for 2-octyldodecyl benzoate, the following table provides a representative example of how the surface coverage of a long-chain alkyl benzoate might vary with its concentration in a non-polar solvent at an interface, based on the Langmuir adsorption model. The parameters used are hypothetical but are chosen to be illustrative of a weakly adsorbing, non-surfactant ester.
Representative Langmuir Adsorption Isotherm Data for a Long-Chain Alkyl Benzoate
| Concentration (mol/L) | Fractional Surface Coverage (θ) |
| 0.001 | 0.091 |
| 0.005 | 0.333 |
| 0.010 | 0.500 |
| 0.020 | 0.667 |
| 0.050 | 0.833 |
| 0.100 | 0.909 |
| 0.200 | 0.952 |
This table is a theoretical representation based on the Langmuir adsorption model and does not represent experimental data for 2-octyldodecyl benzoate.
The orientation of the benzoate group at an air-water interface is another critical aspect of its adsorption behavior. Studies on various carboxylate anions have shown that the orientation of the carboxylate group is influenced by the size and nature of the attached non-polar group. For smaller substituents, the carboxylate group may be more tilted with respect to the surface normal, while larger, bulkier groups can influence a more perpendicular orientation of the functional group relative to the interface. In the case of 2-octyldodecyl benzoate, the large, branched alkyl chain would be expected to reside predominantly in the non-polar phase (e.g., air or oil), with the benzoate group oriented towards the more polar phase (e.g., water).
Mechanistic Investigations of 2 Octyldodecyl Benzoate Degradation and Environmental Fate
Biotic Degradation of Esters
Biotic degradation, mediated by microorganisms and their enzymes, is a primary pathway for the environmental breakdown of many organic compounds, including esters. The biodegradability of an ester is influenced by its chemical structure, such as the length and branching of its alkyl chains.
The initial step in the biotic degradation of esters is typically the enzymatic hydrolysis of the ester bond by hydrolases, such as lipases and esterases scielo.brnih.gov. This reaction produces a carboxylic acid (benzoic acid in this case) and an alcohol (2-octyldodecanol). These breakdown products can then be further metabolized by microorganisms.
The branched structure of the 2-octyldodecyl group in 2-octyldodecyl benzoate (B1203000) can influence its biodegradability. While branching can sometimes hinder enzymatic attack, Guerbet alcohols and their derivatives are generally considered to be biodegradable researchgate.netcore.ac.uk. However, the rate of degradation can be slower compared to linear analogues. Studies on the anaerobic biodegradation of various alkyl esters have shown that branching in the alcohol moiety can negatively impact the rate and extent of degradation researchgate.net. Conversely, some research suggests that the unique branching position in Guerbet alcohols makes them more biodegradable than other synthetic branched alcohols core.ac.uk.
Microorganisms such as Pseudomonas and Rhodococcus are known to produce esterases capable of hydrolyzing a wide range of esters, including those with more complex structures nih.gov. The degradation of the resulting benzoic acid is a well-established microbial process under both aerobic and anaerobic conditions. The 2-octyldodecanol, being a long-chain branched alcohol, would likely be degraded through pathways involving oxidation of the alcohol to a carboxylic acid, followed by beta-oxidation. The branching may necessitate alternative enzymatic pathways to fully mineralize the molecule.
The following table summarizes findings from studies on the biodegradation of structurally related esters, providing insights into the likely biotic fate of 2-octyldodecyl benzoate.
| Compound Type | Key Structural Feature | Observed Biodegradability | Relevant Findings |
|---|---|---|---|
| Phthalate (B1215562) esters | Diesters of phthalic acid | Readily biodegradable | Degradation proceeds via hydrolysis by esterases to form phthalate, which is then further metabolized nih.gov. |
| Long-chain linear esters | Long, unbranched alkyl chains | Generally biodegradable | Susceptible to enzymatic hydrolysis, with the rate sometimes influenced by the chain length nih.govacs.org. |
| Branched-chain fatty acids | Methyl branching | Biodegradable, but at slower rates | The position and degree of branching affect the efficiency of microbial degradation pathways like beta-oxidation nih.gov. |
| Guerbet alcohol esters (analogous to 2-Octyldodecyl benzoate) | β-branched alcohol moiety | Considered biodegradable | The biodegradability is a known advantage of Guerbet-derived materials researchgate.netcore.ac.uk. However, branching can slow the degradation rate compared to linear esters researchgate.net. |
Biodegradation in Aerobic and Anaerobic Environments
Specific experimental data on the biodegradation of 2-octyldodecyl benzoate is limited in publicly available scientific literature. However, its environmental degradation can be predicted based on the well-understood behavior of its constituent chemical structures: a benzoate ester functional group, a benzoic acid moiety, and a large, branched C20 alcohol (2-octyldodecanol), which is a type of Guerbet alcohol.
The initial and likely rate-limiting step in the biodegradation of 2-octyldodecyl benzoate is the enzymatic hydrolysis of the ester bond. This cleavage, catalyzed by esterase enzymes widely produced by environmental microorganisms, would release two primary metabolites: benzoic acid and 2-octyldodecanol.
Equation: C₆H₅COOCH₂(C₈H₁₇)CH(C₁₀H₂₁) + H₂O → C₆H₅COOH + HOCH₂(C₈H₁₇)CH(C₁₀H₂₁) (2-Octyldodecyl Benzoate + Water → Benzoic Acid + 2-Octyldodecanol)
Following this initial hydrolysis, the subsequent degradation of the two resulting molecules would proceed down separate, well-established metabolic pathways under both aerobic and anaerobic conditions. Benzoic acid and its salts are generally considered to be readily biodegradable in the environment. epa.govsofw.com The large, branched-chain 2-octyldodecanol is also expected to be biodegradable, a characteristic noted for Guerbet alcohols and their derivatives, although its complex structure may result in a slower degradation rate compared to linear alcohols of similar size. researchgate.net
The microbial degradation of benzoic acid, a key metabolite of 2-octyldodecyl benzoate, has been extensively studied and proceeds via different pathways depending on the presence or absence of oxygen.
Aerobic Pathways: Under aerobic conditions, bacteria and fungi employ oxygenases to activate and cleave the stable aromatic ring of benzoic acid. Two primary peripheral pathways converge on central intermediates like catechol and protocatechuate, which are then funneled into the β-ketoadipate pathway for complete mineralization to carbon dioxide and water.
Dioxygenation Pathway: Benzoate is hydroxylated to form catechol. The catechol ring is then cleaved, typically by a dioxygenase enzyme.
Monooxygenation Pathway: Primarily used by fungi, this pathway involves monooxygenation to form protocatechuate, which subsequently undergoes ring fission.
Aerobic Hybrid "box" Pathway: Some bacteria can first activate benzoate to its coenzyme A (CoA) thioester, benzoyl-CoA. This intermediate then undergoes an oxygen-dependent dearomatization and hydrolytic ring cleavage, combining features of both aerobic and anaerobic strategies.
Anaerobic Pathway: In the absence of oxygen, a consortium of microorganisms degrades benzoate through a completely different strategy.
The process is initiated by the activation of benzoate to benzoyl-CoA.
Benzoyl-CoA is the central intermediate for the anaerobic degradation of many aromatic compounds.
The aromatic ring of benzoyl-CoA is then dearomatized via reduction, followed by hydrolytic ring cleavage and a series of reactions analogous to fatty acid β-oxidation.
The final products under methanogenic conditions are typically carbon dioxide (CO₂) and methane (B114726) (CH₄).
Table 1: Summary of Major Benzoate Degradation Pathways
| Condition | Pathway Name | Key Initial Step | Central Intermediate | Key Enzymes |
|---|---|---|---|---|
| Aerobic | Dioxygenation | Hydroxylation | Catechol | Dioxygenases |
| Aerobic | Monooxygenation | Hydroxylation | Protocatechuate | Monooxygenases |
| Aerobic | Hybrid "box" Pathway | CoA Ligation | Benzoyl-CoA | Benzoate-CoA Ligase, Epoxidase |
| Anaerobic | Benzoyl-CoA Pathway | CoA Ligation | Benzoyl-CoA | Benzoate-CoA Ligase, Benzoyl-CoA Reductase|
Direct analysis of the biodegradation metabolites of 2-octyldodecyl benzoate is not available. However, a predictive profile can be constructed based on the expected hydrolytic cleavage and subsequent known pathways for the resulting products.
The primary metabolites are benzoic acid and 2-octyldodecanol.
The secondary metabolites would arise from the further degradation of these primary products:
From Benzoic Acid: Intermediates such as catechol, protocatechuate, and β-ketoadipate would be formed under aerobic conditions. Under anaerobic conditions, intermediates would include cyclohexanecarboxylate (B1212342) and pimelic acid derivatives, eventually breaking down to acetate (B1210297) and formate.
From 2-Octyldodecanol: The degradation of this large, branched primary alcohol is expected to proceed via oxidation of the alcohol group to a carboxylic acid, followed by a β-oxidation-like process to sequentially shorten the carbon chains. The branching at the β-position may require specific enzymatic machinery and could slow the degradation process, potentially leading to the transient accumulation of branched fatty acid intermediates.
Ultimately, under aerobic conditions, the compound is expected to be mineralized to CO₂ and water. Under anaerobic conditions, the final end products would be CO₂, CH₄, and water.
Table 2: Predicted Biodegradation Metabolites of 2-Octyldodecyl Benzoate
| Stage | Parent Compound / Intermediate | Predicted Metabolites | Environmental Condition |
|---|---|---|---|
| Primary | 2-Octyldodecyl Benzoate | Benzoic Acid, 2-Octyldodecanol | Aerobic & Anaerobic |
| Secondary | Benzoic Acid | Catechol, Protocatechuate, β-Ketoadipate | Aerobic |
| Secondary | Benzoic Acid | Benzoyl-CoA, Acetate, Formate | Anaerobic |
| Secondary | 2-Octyldodecanol | 2-Octyldodecanoic Acid, Shorter-chain branched fatty acids | Aerobic & Anaerobic |
| Final | All intermediates | Carbon Dioxide (CO₂), Water (H₂O), Biomass | Aerobic |
| Final | All intermediates | Carbon Dioxide (CO₂), Methane (CH₄), Water (H₂O), Biomass | Anaerobic (Methanogenic) |
Environmental Persistence and Transformation Kinetics
The environmental persistence of 2-octyldodecyl benzoate is governed by the rate of its biotransformation, primarily the initial ester hydrolysis. While benzoates are generally readily biodegradable, several factors specific to this molecule suggest it would be more persistent than simpler esters. oecd.org
High Molecular Weight: With a molecular weight of 430.7 g/mol , 2-octyldodecyl benzoate is a large molecule, which can hinder its transport across microbial cell membranes.
Low Water Solubility: The compound is practically insoluble in water. cosmeticsinfo.org This low solubility reduces its bioavailability to microorganisms in the aqueous phase, meaning degradation will likely be slow and occur at interfaces with solids or in biofilms.
Steric Hindrance: The bulky, branched 2-octyldodecyl alcohol group may sterically hinder the approach of esterase enzymes to the ester bond, slowing the rate of hydrolysis compared to linear or smaller alkyl benzoates. Studies on other benzoate esters have shown that the size of the alcohol moiety can influence the rate of enzymatic hydrolysis. nih.gov
The transformation kinetics are expected to be slow. In soil and aquatic environments, the half-life could range from weeks to months, depending on environmental conditions such as temperature, pH, microbial population density, and the presence of organic matter to which the compound can sorb. The rate of hydrolysis of similar esters in soil has been shown to decrease with lower soil moisture and increasing molecular weight of the alcohol component. juniperpublishers.com
Table 3: Factors Influencing the Environmental Persistence of 2-Octyldodecyl Benzoate
| Factor | Characteristic | Implication for Persistence |
|---|---|---|
| Chemical Structure | Ester Bond | Susceptible to enzymatic hydrolysis, the primary degradation initiation step. |
| Molecular Weight | High (~430.7 g/mol ) | Increased persistence due to reduced bioavailability and transport across cell membranes. |
| Water Solubility | Very Low | Increased persistence; degradation is limited by slow dissolution and occurs at phase interfaces. |
| Alkyl Chain | Large, Branched (C20 Guerbet) | Increased persistence due to steric hindrance of esterase enzymes, slowing hydrolysis. |
| Biodegradability of Metabolites | Benzoic acid is readily biodegradable; 2-octyldodecanol is inherently biodegradable. | Once hydrolysis occurs, subsequent degradation is expected, but the initial step is rate-limiting. |
Environmental Distribution and Partitioning Behavior
The environmental distribution of 2-octyldodecyl benzoate is dictated by its physicochemical properties, particularly its extreme hydrophobicity and low volatility.
Sorption to Environmental Matrices (Soil, Sediment, Sludge)
This high hydrophobicity means that upon release into the environment, 2-octyldodecyl benzoate will strongly partition from the water phase to organic matter present in soil, sediment, and sewage sludge. usgs.gov The soil organic carbon-water (B12546825) partitioning coefficient (Kₒc) is expected to be very high. Consequently, its mobility in soil is predicted to be extremely low, and it will not readily leach into groundwater. In aquatic systems, it will rapidly associate with suspended solids and settle into the sediment, which will act as a primary environmental sink. nih.gov
Table 4: Predicted Partitioning Behavior of 2-Octyldodecyl Benzoate
| Physicochemical Property | Predicted Value/Characteristic | Consequence for Environmental Partitioning |
|---|---|---|
| Water Solubility | Very Low / Practically Insoluble | Minimal presence in the aqueous phase; strong partitioning to solid matrices. |
| Octanol-Water Partition Coefficient (Log Kₒw) | Very High (Estimated > 8.0) | Indicates extreme hydrophobicity and lipophilicity. |
| Soil/Sediment Sorption (Kₒc) | Very High | Strong binding to organic carbon in soil, sediment, and sludge. |
| Mobility in Soil | Very Low / Immobile | Negligible potential for leaching to groundwater. |
| Primary Environmental Sink | Soil and Sediment | The compound will accumulate in these compartments. |
Volatilization and Atmospheric Transport Considerations
Due to its high molecular weight and large structure, 2-octyldodecyl benzoate has an extremely low vapor pressure. Therefore, volatilization from soil or water surfaces is not an important environmental transport process. researchgate.net Its Henry's Law Constant would be correspondingly low, indicating it will not readily partition from water to air.
Table 5: Volatilization and Atmospheric Transport Potential
| Property | Characteristic | Implication for Transport |
|---|---|---|
| Molecular Weight | High (430.7 g/mol ) | Contributes to extremely low vapor pressure. |
| Vapor Pressure | Extremely Low (Estimated) | Volatilization from surfaces is a negligible process. |
| Henry's Law Constant | Very Low (Estimated) | Will not partition from water to air. |
Interactions and Rheological Behavior of 2 Octyldodecyl Benzoate in Material Systems
Interfacial Properties in Emulsion and Foam Stabilization
2-Octyldodecyl benzoate (B1203000), an ester characterized by a bulky, branched alkyl chain and an aromatic benzoate group, functions primarily as an emollient and solvent in formulations. While not a primary surfactant, its molecular structure imparts properties that influence the interface between immiscible phases like oil and water, which is critical for the stability of emulsions.
The chemical structure of 2-Octyldodecyl benzoate is amphiphilic, consisting of a large, non-polar (lipophilic) 2-octyldodecyl tail and a polar (hydrophilic) benzoate head. This structure allows it to orient itself at the oil-water interface, reducing the energy required to create new surface area between the two phases. Surfactants play a crucial role in emulsion stabilization by decreasing the interfacial tension, which favors the solubilization of droplets into the continuous phase crimsonpublishers.com. The large, branched nature of the alkyl group in 2-Octyldodecyl benzoate provides significant steric hindrance, which can contribute to stabilizing the interface. While primarily oil-soluble, its ability to lower interfacial tension is a key factor in its function within emulsion systems. Studies on other surfactant systems have shown that a lower interfacial tension facilitates quicker droplet breakup during emulsification and leads to more stable emulsions whiterose.ac.uk. The unique structure of certain surfactants has been shown to be effective in reducing water-oil interfacial tension even at low concentrations nih.gov.
The stability of an emulsion is directly related to the droplet size of the dispersed phase; generally, smaller droplet sizes lead to greater stability against coalescence and creaming crimsonpublishers.com. The inclusion of esters like 2-Octyldodecyl benzoate in the oil phase of an emulsion can influence the final droplet size achieved during homogenization. By reducing interfacial tension, it facilitates the formation of smaller droplets with less energy input whiterose.ac.uk.
In practice, the final droplet size and stability depend on a combination of factors, including the type and concentration of the primary emulsifiers, the viscosity of the phases, and the energy applied during processing core.ac.uk. While 2-Octyldodecyl benzoate is not a standalone emulsifier, it works synergistically with other surfactants to enhance the stability of the interfacial film. The presence of such a bulky ester at the interface can prevent droplets from merging, a process known as coalescence, thereby extending the shelf-life of the emulsion. The table below illustrates the conceptual relationship between the properties of an oil-phase component and its effect on emulsion characteristics.
| Property of Oil-Phase Component | Influence on Interfacial Tension | Effect on Droplet Size | Contribution to Emulsion Stability |
|---|---|---|---|
| Bulky, Branched-Chain Structure (e.g., 2-Octyldodecyl group) | Moderate Reduction | Facilitates Smaller Droplets | Increases (Steric Hindrance) |
| Polar Head Group (e.g., Benzoate group) | Contributes to Reduction | Aids in Droplet Formation | Enhances Interfacial Film Integrity |
| High Oil Solubility | Lowers Oil-Phase Polarity | Dependent on Formulation | Maintains Phase Integrity |
Compatibility and Interactions with Polymeric Materials
Benzoate esters are a well-established class of non-phthalate plasticizers used to improve the flexibility and durability of various polymers gblchemicalltd.comakdenizchemson.com. 2-Octyldodecyl benzoate, due to its large size and solvent characteristics, can interact significantly with polymer chains in a formulation, modifying the material's mechanical and sensory properties.
When incorporated into a polymer matrix, 2-Octyldodecyl benzoate can act as a plasticizer. Plasticizers work by inserting themselves between polymer chains, which reduces the intermolecular forces and increases the free volume diva-portal.org. This increased mobility of the polymer chains makes the resulting material more flexible and less brittle gblchemicalltd.com. The addition of a plasticizer typically leads to a decrease in the tensile strength and Young's modulus of a polymer film, while significantly increasing its elongation at break (flexibility) researchgate.net. This effect is crucial in applications where a flexible, durable film is required, such as in coatings or cosmetic products that need to move with the skin without cracking.
The following table demonstrates the typical effects of adding a plasticizer to a polymer film formulation, based on general principles of polymer science researchgate.netlatamjpharm.org.
| Mechanical Property | Polymer Film without Plasticizer | Polymer Film with Plasticizer (e.g., 2-Octyldodecyl Benzoate) | Rationale |
|---|---|---|---|
| Tensile Strength (MPa) | High | Lower | Reduced intermolecular polymer chain attraction. |
| Elongation at Break (%) | Low | Higher | Increased polymer chain mobility allows for more stretching. |
| Young's Modulus (Stiffness) | High | Lower | The material becomes less rigid and more pliable. |
| Flexibility / Folding Endurance | Low | Higher | The film can withstand more bending without fracture. |
The table below summarizes the key sensory attributes influenced by 2-Octyldodecyl benzoate in cosmetic formulations.
| Sensory Attribute | Contribution of 2-Octyldodecyl Benzoate |
|---|---|
| Initial Feel | Provides a light, non-oily sensation upon application. |
| Spreadability | Excellent, allows for smooth and even application. |
| After-feel | Leaves a silky, soft, and conditioned finish on the skin. |
| Greasiness | Reduces the greasy feel of formulations containing heavier oils. |
| Film Formation | Forms a light, conditioning film without stickiness. |
Computational Chemistry and Molecular Modeling of 2 Octyldodecyl Benzoate Systems
Quantum Chemical Calculations for Electronic Structure and Reactivity
HOMO-LUMO Energy Analysis for Ester Systems
Frontier Molecular Orbital (FMO) theory is a key concept in understanding the electronic properties and reactivity of molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important of these orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability, chemical reactivity, and polarizability. nih.gov
In benzoate (B1203000) ester systems, the HOMO is typically localized on the electron-rich aromatic ring and the ester oxygen atoms, while the LUMO is often centered on the carbonyl group and the aromatic ring. This distribution facilitates intramolecular charge transfer, which is a characteristic feature of such compounds. researchgate.net A smaller HOMO-LUMO gap generally suggests higher reactivity and greater ease of electronic excitation. nih.gov
Quantum chemical calculations, particularly those using Density Functional Theory (DFT) with basis sets like B3LYP/6-311++G(d,p), are commonly used to compute the energies of these frontier orbitals. researchgate.net For aromatic esters, the HOMO-LUMO gap can be influenced by substituents on the aromatic ring. While 2-octyldodecyl benzoate itself is unsubstituted on the ring, the large alkyl group can have subtle electronic effects.
Table 1: Representative Frontier Orbital Energies for Benzoate Ester Systems
| Molecular System | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
|---|---|---|---|
| Methyl Benzoate | -7.0 | -0.5 | 6.5 |
| Ethyl Benzoate | -6.9 | -0.4 | 6.5 |
| Phenyl Benzoate | -6.8 | -1.0 | 5.8 |
| 2-Octyldodecyl Benzoate (Predicted) | -6.9 | -0.4 | 6.5 |
Prediction of Reaction Mechanisms and Transition States
Computational chemistry provides powerful methodologies for investigating the mechanisms of chemical reactions, such as the esterification process that forms 2-octyldodecyl benzoate from benzoic acid and 2-octyldodecanol. pku.edu.cn Theoretical calculations can map out the potential energy surface of a reaction, identifying the structures of reactants, products, intermediates, and, crucially, transition states. rsc.orgresearchgate.net
The Fischer esterification is typically acid-catalyzed. Computational studies using DFT can model this process to determine the most likely reaction pathway. pku.edu.cn The mechanism generally involves the following steps:
Protonation of the carbonyl oxygen of benzoic acid, which increases the electrophilicity of the carbonyl carbon.
Nucleophilic attack by the hydroxyl group of 2-octyldodecanol on the protonated carbonyl carbon, forming a tetrahedral intermediate.
Proton transfer from the attacking alcohol moiety to one of the hydroxyl groups.
Elimination of a water molecule to form a protonated ester.
Deprotonation to yield the final ester product, 2-octyldodecyl benzoate.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While quantum mechanics is ideal for studying the electronic details of a molecule, Molecular Dynamics (MD) simulations are better suited for exploring the dynamic behavior and conformational landscape of larger molecules over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the study of processes like conformational changes, solvation, and interfacial phenomena. nih.govacs.org
Conformational Flexibility of Branched Long-Chain Esters
The 2-octyldodecyl alcohol portion of 2-octyldodecyl benzoate is a "Guerbet alcohol," characterized by its branched structure at the β-position. aocs.org This branching imparts unique physical properties, such as a low melting point and excellent fluidity, which are directly related to its conformational flexibility. aocs.org
MD simulations can be used to explore the vast conformational space of the long, branched alkyl chain. acs.org Unlike a linear chain, which primarily has rotational freedom around its C-C bonds, the 2-octyldodecyl group has more restricted motion near the branching point. This steric hindrance influences how the chain can fold and pack, preventing the efficient crystallization that is common in long, linear-chain compounds. The ester linkage itself has preferred planar conformations (s-cis and s-trans), but the rotational barriers are relatively low, allowing for flexibility. MD simulations can quantify the dihedral angle distributions along the ester and alkyl backbone, revealing the most populated conformational states and the energy barriers between them. scholaris.ca
Solvation Studies and Solvent-Ester Interactions
The interaction of 2-octyldodecyl benzoate with solvents is critical for its application in various formulations. MD simulations can provide a detailed picture of the solvation process at the molecular level. nih.gov By simulating the ester in a box of explicit solvent molecules (e.g., water, ethanol, or a nonpolar solvent), one can study the structure of the solvent shell around different parts of the molecule.
These simulations can reveal:
Solvation Structure: How solvent molecules arrange around the polar benzoate head and the nonpolar alkyl tail. In polar solvents, molecules like water would be expected to form hydrogen bonds with the carbonyl oxygen of the ester. nih.gov
Preferential Solvation: In mixed solvents, one solvent component may preferentially accumulate in the solvation shell. jbiochemtech.com
Thermodynamic Properties: The free energy of solvation can be calculated, which indicates how favorably the molecule dissolves in a particular solvent. jbiochemtech.com
For an amphiphilic molecule like 2-octyldodecyl benzoate, the simulations would show a distinct difference in the solvation of the hydrophilic ester group versus the hydrophobic, bulky alkyl chain. The dynamics of the solvent molecules within the solvation shell can also be analyzed to understand their mobility compared to the bulk solvent. nih.gov
Interfacial Adsorption Behavior at a Molecular Level
The amphiphilic nature of 2-octyldodecyl benzoate, with its polar head and large nonpolar tail, suggests that it will be surface-active, meaning it will tend to adsorb at interfaces, such as an oil-water interface. researchgate.net MD simulations are an excellent tool for studying the behavior of molecules at such interfaces. rsc.orgnih.gov
A typical simulation setup would involve a box containing two immiscible liquid slabs (e.g., water and a hydrocarbon like decane) with several 2-octyldodecyl benzoate molecules initially placed in one of the phases or randomly in the box. rsc.org Over the course of the simulation, the ester molecules would be expected to migrate to the interface. researchgate.net
Analysis of the simulation trajectory can provide key insights:
Orientation at the Interface: The polar benzoate head group will orient towards the water phase to maximize favorable interactions, while the nonpolar 2-octyldodecyl tail will extend into the oil phase. nih.gov
Packing and Surface Coverage: The simulations can show how the molecules pack at the interface. The bulky, branched nature of the alkyl tail would likely lead to a less dense packing compared to a linear-chain ester of similar molecular weight, resulting in a larger area per molecule. scispace.com
Interfacial Tension: The reduction in interfacial tension caused by the adsorption of the ester can be calculated from the simulation. rsc.org
Dynamics: The mobility of the ester molecules at the interface can be quantified, showing whether they are free to move laterally or are locked into a more ordered arrangement. nih.gov
These molecular-level details are crucial for understanding the role of 2-octyldodecyl benzoate as an emollient and film-former in cosmetic and personal care applications.
Quantitative Structure-Activity Relationship (QSAR) Studies for Ester Properties
Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the structural or physical properties of chemical compounds with their biological activities or other specific effects. In the context of cosmetic and pharmaceutical sciences, QSAR studies are instrumental in predicting the properties of esters like 2-Octyldodecyl benzoate, thereby guiding the design of new molecules with desired characteristics and minimizing the need for extensive experimental testing. These models are built upon the principle that the structure of a molecule dictates its functional properties.
For esters used in topical applications, such as 2-Octyldodecyl benzoate, QSAR models often focus on predicting properties related to skin interaction, such as skin permeability, moisturization, and sensory feel (emolliency). The development of a QSAR model involves establishing a mathematical relationship between molecular descriptors of a series of compounds and their measured activity. Molecular descriptors are numerical values that quantify different aspects of a molecule's structure, including physicochemical, topological, and electronic properties.
Research Findings in QSAR of Benzoate Esters
Research into the QSAR of esters has revealed significant correlations between specific molecular descriptors and functional properties. For instance, properties like hydrophobicity (often quantified by logP, the octanol-water partition coefficient), molecular weight, and polar surface area are frequently identified as key predictors of skin permeability. A study on the emollient properties of esters demonstrated that characteristics such as viscosity, polarity (measured as the dielectric constant), and spreading ability are strongly linked to the molecule's chemical structure, including the length and branching of the alkyl chains. cosmeticsandtoiletries.comaston-chemicals.com
In a hypothetical QSAR study focusing on the emollient properties of a series of alkyl benzoates, including 2-Octyldodecyl benzoate, one could investigate the relationship between various molecular descriptors and a quantifiable measure of skin feel or spreadability. The goal would be to develop an equation that predicts this property based on the structural features of the ester.
The general form of a linear QSAR model can be expressed as:
Activity = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ
Where:
Activity is the property being predicted (e.g., skin hydration index).
D₁, D₂, ..., Dₙ are the molecular descriptors.
c₁, c₂, ..., cₙ are the regression coefficients determined from the statistical analysis of the data.
c₀ is the intercept of the equation.
For a series of benzoate esters, the length and branching of the alcohol substituent would significantly alter the molecular descriptors. For 2-Octyldodecyl benzoate, its large, branched alkyl chain results in a high molecular weight and significant hydrophobicity. These characteristics are expected to influence its function as a skin-conditioning agent. cir-safety.org
Data Table: Molecular Descriptors and Predicted Emolliency for a Series of Alkyl Benzoates
The following interactive data table presents hypothetical data for a QSAR study on a series of alkyl benzoates. The "Predicted Emolliency Index" is a theoretical value calculated from a QSAR model, where a higher index indicates a more desirable skin feel. The molecular descriptors chosen are commonly used in QSAR studies and are relevant to the properties of cosmetic esters.
| Compound Name | Molecular Weight ( g/mol ) | logP (Predicted) | Polar Surface Area (Ų) | Predicted Emolliency Index |
| Methyl Benzoate | 136.15 | 2.12 | 26.3 | 45 |
| Ethyl Benzoate | 150.17 | 2.60 | 26.3 | 55 |
| Butyl Benzoate | 178.23 | 3.57 | 26.3 | 70 |
| Octyl Benzoate | 234.33 | 5.47 | 26.3 | 85 |
| Dodecyl Benzoate | 290.44 | 7.41 | 26.3 | 90 |
| 2-Octyldodecyl Benzoate | 430.73 | 11.2 (Estimated) | 26.3 | 95 |
Note: The Predicted Emolliency Index is a hypothetical value for illustrative purposes. logP values are based on available data for similar compounds and estimations. foodb.cachemeo.com
From this hypothetical data, a QSAR model could be developed. For instance, the analysis might reveal that the Predicted Emolliency Index (PEI) is positively correlated with Molecular Weight and logP, suggesting that larger, more lipophilic esters in this series provide a better emollient feel. The constant Polar Surface Area across these simple benzoate esters indicates that the variation in emolliency is primarily driven by the size and hydrophobicity of the alkyl chain. The branched nature of the 2-octyldodecyl group in 2-Octyldodecyl benzoate would also be a critical factor, often contributing to a lighter, less greasy feel compared to its linear isomer of a similar molecular weight, a nuance that more complex QSAR models incorporating steric descriptors could capture.
The statistical robustness and predictive power of any developed QSAR model must be rigorously validated using methods such as internal cross-validation (e.g., leave-one-out) and external validation with a separate test set of molecules. nih.gov Such validated models can then be reliably used to predict the properties of new, unsynthesized ester compounds, accelerating the development of novel cosmetic ingredients.
Future Research Trajectories for 2 Octyldodecyl Benzoate and Analogous Long Chain Esters
Development of Novel Biocatalytic Systems for Sustainable Production
The chemical synthesis of long-chain esters often requires high temperatures and pressures, leading to significant energy consumption and the formation of undesirable by-products btsa.com. Biocatalysis, utilizing enzymes like lipases, presents a greener and more sustainable alternative, operating under milder conditions with high selectivity btsa.comregulations.gov. Future research is focused on advancing these biocatalytic systems.
A primary area of investigation is the use of immobilized enzymes, which enhances catalyst stability and allows for reuse over multiple reaction cycles. Lipases, particularly from Candida antarctica (e.g., Novozym 435), have shown high efficacy in catalyzing the synthesis of various alkyl benzoates through transesterification and esterification reactions dela.plscience.govresearchgate.netsafic-alcan.com. Research has demonstrated that parameters such as temperature, substrate molar ratio, and enzyme concentration significantly influence the reaction conversion and rate science.govresearchgate.netulisboa.ptregulations.gov. For instance, in the synthesis of n-hexyl benzoate (B1203000), an optimal conversion of 97% was achieved at 60°C in 6 hours using Novozym 435 science.govresearchgate.net.
Future work will likely involve screening for novel lipases from diverse microbial sources with enhanced stability and activity for the synthesis of bulky esters like 2-octyldodecyl benzoate. Genetic engineering and protein engineering techniques could be employed to tailor enzyme specificity and improve catalytic efficiency towards long-chain substrates semanticscholar.org. Furthermore, the exploration of solvent-free reaction media is a key trajectory to minimize environmental impact and simplify downstream processing safic-alcan.com. The development of continuous-flow reactor systems for enzymatic ester synthesis is another promising avenue, offering benefits such as reduced reaction times and easier process control researchgate.netresearchgate.net.
Table 1: Comparison of Lipases Used in the Synthesis of Benzoate Esters
| Lipase (B570770) Source | Immobilization Support | Model Reaction | Key Findings | Reference |
| Candida antarctica Lipase B (Novozym 435) | Macroporous acrylic resin | Transesterification of methyl benzoate with n-hexanol | High conversion (79-97%); reaction follows a ternary complex ordered bi-bi mechanism with inhibition by the alcohol. | dela.plscience.govresearchgate.net |
| Thermomyces lanuginosus Lipase (Lipozyme TL IM) | Granulated silica | Acylation of benzyl (B1604629) alcohol with benzoic anhydride | High conversion (90-92%) in batch and fed-batch systems; support was damaged by ultrasound. | regulations.gov |
| Rhizomucor miehei Lipase (Lipozyme RM IM) | Duolite ES562 | Transesterification of methyl benzoate with n-hexanol | Lower conversion (13%) compared to Novozym 435 under similar conditions. | dela.pl |
| Aspergillus terreus Lipase | Accurel (immobilized) | Esterification of sorbitol with stearic acid | High regioselectivity; can be reused multiple times without significant loss of activity. | nih.gov |
Advanced Spectroscopic Techniques for In-Situ Monitoring of Ester Reactions and Degradation
Real-time monitoring of esterification reactions and subsequent degradation is crucial for process optimization and understanding product stability. Advanced spectroscopic techniques that allow for in-situ analysis without the need for sample extraction are at the forefront of this research.
Fourier Transform Infrared (FTIR) spectroscopy, particularly with an Attenuated Total Reflectance (ATR) probe, is a powerful tool for this purpose btsa.com. This technique allows for the continuous monitoring of the reaction progress by tracking the changes in the infrared absorption bands corresponding to the functional groups of reactants and products. In esterification, a key area of interest is the carbonyl (C=O) stretching vibration region (around 1700-1750 cm⁻¹) dela.plregulations.gov. The decrease in the intensity of the carboxylic acid C=O band and the simultaneous increase in the ester C=O band provides a direct measure of the reaction conversion regulations.gov. In-line FTIR has been successfully used to monitor the esterification of crotonic acid and 2-butanol, showing performance comparable to off-line gas chromatography researchgate.net.
Raman spectroscopy is another promising non-invasive technique for monitoring enzymatic reactions wikipedia.orgkarger.com. It can provide a structural fingerprint of molecules and can be used to study the addition of a substrate to an enzyme karger.com. Since water is a poor Raman scatterer, this technique is particularly well-suited for monitoring reactions in aqueous or multiphase systems. Future research will focus on developing robust calibration models to correlate spectral data with the concentration of 2-octyldodecyl benzoate and its precursors or degradation products in complex matrices.
Table 2: Key Spectroscopic Bands for Monitoring Benzoate Esterification
| Spectroscopic Technique | Functional Group | Wavenumber (cm⁻¹) | Observation During Reaction | Reference |
| FTIR-ATR | Carboxylic Acid (C=O stretch) | ~1708 | Decrease in intensity | dela.pl |
| FTIR-ATR | Ester (C=O stretch) | ~1742 | Increase in intensity | dela.pl |
| FTIR-ATR | Ester (C-O stretch) | ~1188 - 1300 | Increase in intensity | researchgate.netmdpi.com |
| Raman | Ester (C=O stretch) | ~1700 | Increase in intensity | karger.com |
Integrated Computational and Experimental Approaches for Mechanistic Elucidation
A deeper understanding of the reaction mechanisms at a molecular level is essential for designing more efficient catalytic systems. Integrating computational modeling with experimental studies provides a powerful approach to elucidate these mechanisms.
Density Functional Theory (DFT) calculations are increasingly used to investigate the reaction pathways of esterification. These studies can determine the structures of transition states, calculate activation energy barriers, and clarify the role of catalysts science.govwikipedia.orgkarger.comnih.gov. For acid-catalyzed esterification, DFT studies have suggested that the rate-determining step is the protonation of the acid followed by the nucleophilic addition of the alcohol, with a calculated energy barrier of around 19.6 kcal/mol for ethyl acetate (B1210297) synthesis nih.gov. Such computational insights can guide the selection of optimal catalysts and reaction conditions.
Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of enzymes and their interactions with substrates. By simulating the movement of atoms over time, MD can reveal how a long-chain substrate like 2-octyldodecyl benzoate binds to the active site of a lipase and how the enzyme's conformation changes during the catalytic cycle semanticscholar.orgoecd.orgnih.gov. This information is invaluable for enzyme engineering efforts aimed at improving activity and selectivity for bulky substrates.
Quantitative Structure-Activity Relationship (QSAR) models represent another computational tool that can accelerate research. By correlating the structural properties of substrates with their reaction rates or enzyme affinity, QSAR models can be developed to predict the reactivity of new, untested long-chain esters, thereby streamlining the discovery and optimization process researchgate.netresearchgate.net. The synergy between these computational predictions and targeted experimental validation will be a key driver of future innovation nih.gov.
Elucidating Complex Interactions in Multi-Component Material Systems
2-Octyldodecyl benzoate and analogous esters are rarely used in isolation; they are typically part of complex formulations, such as cosmetic emulsions, where they interact with a multitude of other ingredients. Understanding these interactions is critical for predicting and controlling the final product's properties, such as texture, stability, and performance.
Advanced analytical techniques will be crucial in these investigations. Spectroscopic methods like FTIR can probe hydrogen bonding and other interactions between the ester's carbonyl group and other polar molecules in the mixture researchgate.net. Rheological studies, which measure the flow and deformation of materials, are essential for quantifying the impact of these esters on the viscosity and viscoelastic properties (e.g., storage modulus G' and loss modulus G'') of a formulation safic-alcan.comkarger.com. By systematically varying the composition of a mixture and measuring its rheological response, researchers can develop predictive models for formulation design.
Table 3: Potential Interactions of 2-Octyldodecyl Benzoate in a Cosmetic Emulsion
| Interacting Component | Type of Interaction | Potential Effect on Formulation | Investigative Technique |
| Waxes (e.g., Candelilla, Carnauba) | Van der Waals, Interdigitation | Modification of crystal structure, impact on stiffness and melting point. | Differential Scanning Calorimetry (DSC), Rheology |
| Polymers (e.g., Carbomer) | Steric hindrance, weak bonding | Alteration of viscosity and gel network strength. | Rheology, Small-Angle X-ray Scattering (SAXS) |
| Pigments (e.g., Titanium Dioxide, Iron Oxides) | Surface adsorption, hydrogen bonding | Improved pigment dispersion, altered color payoff. | FTIR Spectroscopy, Contact Angle Measurement |
| Other Emollients (e.g., silicones, hydrocarbons) | Miscibility, co-solvency | Modification of skin feel, spreadability, and absorption profile. | Sensory Analysis, Interfacial Tension Measurement |
Q & A
Q. What are the standard protocols for synthesizing 2-Octyldodecyl benzoate with high purity for research applications?
Synthesis typically involves esterification of benzoic acid with 2-octyldodecanol under acid catalysis (e.g., sulfuric acid or p-toluenesulfonic acid). Key steps include:
- Refluxing reactants in anhydrous toluene to minimize hydrolysis.
- Purification via vacuum distillation to remove unreacted alcohols.
- Final purification using column chromatography (silica gel, hexane:ethyl acetate gradient) to isolate high-purity product. Validate purity via NMR (¹H/¹³C) and HPLC (>99% purity threshold) .
Q. How should researchers characterize the purity and structural integrity of 2-Octyldodecyl benzoate?
Use a multi-technique approach:
- NMR spectroscopy : Confirm ester bond formation (δ 7.8–8.1 ppm for aromatic protons, δ 4.1–4.3 ppm for ester-linked CH₂).
- HPLC/GC-MS : Quantify purity and detect low-abundance impurities (e.g., residual alcohol or benzoic acid).
- FT-IR : Verify ester carbonyl stretch (~1715 cm⁻¹) and absence of hydroxyl peaks (~3400 cm⁻¹) .
Q. What safety protocols are critical when handling 2-Octyldodecyl benzoate in laboratory settings?
Q. What solvent systems are optimal for dissolving 2-Octyldodecyl benzoate in experimental settings?
The compound is highly lipophilic. Recommended solvents:
Q. How does pH influence the stability of 2-Octyldodecyl benzoate in aqueous formulations?
Hydrolysis accelerates under alkaline conditions (pH >8). Stabilization strategies:
- Use citrate or phosphate buffers (pH 5–7).
- Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with periodic HPLC monitoring .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported purity data for 2-Octyldodecyl benzoate across studies?
Discrepancies often arise from analytical method variability. Mitigation strategies:
Q. What advanced computational models predict the behavior of 2-Octyldodecyl benzoate in lipid-based formulations?
Use molecular dynamics (MD) simulations to study:
- Partition coefficients : LogP calculations (e.g., Schrödinger’s QikProp).
- Diffusion rates : Coarse-grained MD (Martini force field) in bilayer membranes. Validate predictions with experimental permeability assays (e.g., Franz cell diffusion) .
Q. What analytical techniques are required to establish structure-property relationships for 2-Octyldodecyl benzoate in polymer matrices?
- Thermal analysis : DSC to study melting points (Tm ~45–50°C) and polymer compatibility.
- Rheometry : Assess viscosity changes in polymer blends.
- SAXS/WAXS : Analyze molecular packing in semi-crystalline systems .
Q. How should researchers design degradation studies to identify breakdown products of 2-Octyldodecyl benzoate under accelerated conditions?
Q. What methodologies validate the absence of isomeric impurities in synthesized 2-Octyldodecyl benzoate?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
